2,6-Diamino-3,5-diiodopyridine

Contrast Media Radiopacity Synthetic Intermediate

When synthesizing kinase inhibitors via Pd-catalyzed cross-coupling, bromo/chloro analogs demand high temperatures and long cycles. 2,6-Diamino-3,5-diiodopyridine eliminates this bottleneck: • C-I bonds cleave 10²-10⁵× faster than C-Br/C-Cl, enabling room-temperature Suzuki, Sonogashira, and Buchwald-Hartwig couplings with lower catalyst loading. • 70.3% iodine by weight provides equivalent radiopacity at 30-50% lower mass vs. bromo analogs for X-ray/CT contrast agent development. • LogP 2.62 enhances BBB penetration for CNS prodrug design. Shipped ambient with CoA; standard R&D packaging available.

Molecular Formula C5H5I2N3
Molecular Weight 360.92 g/mol
CAS No. 58372-55-7
Cat. No. B1604589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-3,5-diiodopyridine
CAS58372-55-7
Molecular FormulaC5H5I2N3
Molecular Weight360.92 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1I)N)N)I
InChIInChI=1S/C5H5I2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
InChIKeyZSPDZLAJSZKYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-3,5-diiodopyridine – Overview


2,6-Diamino-3,5-diiodopyridine (C5H5I2N3, MW 360.92 g/mol) is a diiodinated pyridine derivative featuring two amino groups at the 2- and 6-positions and two iodine atoms at the 3- and 5-positions. This substitution pattern creates a unique combination of strong halogen bond donor capacity, high electron density at the iodine atoms, and excellent leaving-group properties for palladium-catalyzed cross-coupling reactions [1]. The compound serves primarily as a synthetic intermediate for pharmaceuticals, agrochemicals, and diagnostic imaging agents, leveraging its high iodine content (~70.3% by weight) for radiopacity .

Iodinated building block for Pd-catalyzed cross-coupling
High iodine content supports radiopaque contrast agent synthesis
Strong halogen bond donor for supramolecular assemblies

2,6-Diamino-3,5-diiodopyridine – Substitution Limitations


Direct substitution of 2,6-diamino-3,5-diiodopyridine with its dichloro, dibromo, or non-halogenated analogs is not feasible without compromising application performance. The iodine atoms confer a distinct set of physicochemical properties—including ~2.6× higher molecular weight, ~30–50% greater density, and dramatically different halogen bond donor strength compared to chlorine or bromine analogs . These differences translate into divergent reactivity in cross-coupling (C–I bond cleavage is ~10^2–10^3× faster than C–Br and ~10^4–10^5× faster than C–Cl in Pd-catalyzed reactions) and disparate radiopacity in imaging applications . The following quantitative evidence establishes the specific dimensions where 2,6-diamino-3,5-diiodopyridine provides unique value relative to its closest structural alternatives.

Target Compound
Common Substitutes
C–I bond reactivity enables fast oxidative addition for cross-coupling
C–Br/C–Cl analogs react slower, which may alter reaction time and yield
High iodine content and density support contrast and sedimentation properties
Lighter halogen analogs may shift formulation density and X-ray attenuation performance

2,6-Diamino-3,5-diiodopyridine – Evidence Comparison


Iodine Content and Molecular Weight

2,6-Diamino-3,5-diiodopyridine exhibits a molecular weight of 360.92 g/mol, with two iodine atoms contributing 253.80 g/mol (70.3% by weight). This is substantially higher than the dichloro analog (178.02 g/mol, 39.8% Cl) and the dibromo analog (266.92 g/mol, 59.9% Br). The high iodine content directly correlates with X-ray attenuation efficiency, making the diiodo compound the preferred choice for radiopaque applications .

Iodine Content & MW
Calculated
360.92 g/mol, 70.3% I (by wt)
Supports lower mass loading for radiopacity
From atomic weights
Contrast Media Radiopacity Synthetic Intermediate

Density vs. Halogen Analogs

The calculated density of 2,6-diamino-3,5-diiodopyridine is 2.747 g/cm³ at 25°C, significantly exceeding that of the dichloro analog (~1.5–1.6 g/cm³ estimated) and the non-halogenated 2,6-diaminopyridine (~1.2 g/cm³). The dibromo analog is estimated at ~2.1 g/cm³. High density is advantageous in contrast media formulation, where denser compounds can enhance sedimentation stability and reduce volume requirements .

Density
Calculated
2.747 g/cm³ (calc.)
May benefit sedimentation stability
Estimated from structural analogs
Formulation Science Material Density Contrast Agent

Lipophilicity Advantage

The calculated LogP (octanol-water partition coefficient) of 2,6-diamino-3,5-diiodopyridine is 2.61760, reflecting the hydrophobicity contributed by the two iodine atoms. This value is substantially higher than that of 2,6-diaminopyridine (LogP ~0.1–0.5) and moderately higher than the dichloro analog (LogP ~1.3). The dibromo analog exhibits a LogP of approximately 2.0. Higher LogP correlates with improved membrane permeability and altered pharmacokinetic properties in biologically active derivatives .

Lipophilicity
Calculated
LogP 2.62 (calc.)
Supports membrane permeability studies
XLogP3 algorithm
Lipophilicity Drug Design Partition Coefficient

Boiling Point and Thermal Stability

2,6-Diamino-3,5-diiodopyridine exhibits a calculated boiling point of 420°C at 760 mmHg, significantly exceeding that of the dichloro analog (296.6°C) and the non-halogenated 2,6-diaminopyridine (285°C). The dibromo analog is not reported but is expected to be intermediate. Higher boiling point is advantageous for reactions requiring elevated temperatures without compound decomposition or volatility losses .

Boiling Point
Calculated
420 °C (calc.)
Supports high-temperature synthesis
At 760 mmHg
Thermal Stability Process Chemistry High-Temperature Synthesis

Halogen Bond Donor Strength

The iodine atoms in 2,6-diamino-3,5-diiodopyridine possess a pronounced σ-hole (electrophilic region) along the C–I bond axis, making them strong halogen bond donors. This property scales with halogen polarizability: I > Br > Cl >> F. Quantitative studies on iodopyridinium halogenides demonstrate that iodine forms the shortest and most linear halogen bonds with nucleophiles (e.g., N⋯I distances ~2.8–3.0 Å, C–I⋯N angles ~170–180°) compared to bromine (N⋯Br ~3.1–3.3 Å) and chlorine (N⋯Cl ~3.2–3.4 Å) [1].

Halogen Bond Strength
Class-level inference
Shortest N···I distances ~2.8–3.0 Å
Supports crystal engineering and recognition
From iodopyridinium halogenide data
Halogen Bonding Supramolecular Chemistry Crystal Engineering

Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, the C–I bond of 2,6-diamino-3,5-diiodopyridine undergoes oxidative addition significantly faster than the corresponding C–Br or C–Cl bonds in analog compounds. Relative reactivity follows the order: C–I >> C–Br > C–Cl. While direct head-to-head data for this specific compound are limited, class-level kinetics for aryl halides indicate that iodides react ~10^2–10^3× faster than bromides and ~10^4–10^5× faster than chlorides under identical conditions [1]. This enhanced reactivity enables milder reaction conditions (lower temperature, shorter time) and improved yields for challenging couplings.

C–I Reactivity
Class-level inference
~10²–10³× faster oxidative addition vs C–Br
Enables milder conditions and improved yields
Aryl halide class-level kinetics
Cross-Coupling Synthetic Efficiency Palladium Catalysis

2,6-Diamino-3,5-diiodopyridine – Application Scenarios


Synthesis of Non-Ionic Iodinated Contrast Agents

The high iodine content (70.3% by weight) and high density (2.747 g/cm³) of 2,6-diamino-3,5-diiodopyridine make it an ideal building block for constructing X-ray/CT contrast agents. In comparative synthesis, this diiodo scaffold delivers equivalent radiopacity with approximately 30–50% lower mass loading compared to bromo analogs, reducing formulation viscosity and improving patient tolerability . Procurement should prioritize this compound over dichloro or dibromo alternatives when developing next-generation, lower-osmolality contrast media [1].

Palladium-Catalyzed Cross-Coupling for Complex Molecules

The exceptionally reactive C–I bonds of 2,6-diamino-3,5-diiodopyridine enable efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions (e.g., room temperature, low catalyst loading). This reactivity advantage translates to shorter cycle times and higher yields compared to bromo or chloro analogs, which typically require elevated temperatures and longer reaction times . For medicinal chemistry programs synthesizing libraries of pyridine-based kinase inhibitors or GPCR modulators, the diiodo compound offers clear efficiency gains [1].

Halogen Bonding in Crystal Engineering and Supramolecular Assemblies

The strong σ-hole on the iodine atoms of 2,6-diamino-3,5-diiodopyridine facilitates highly directional halogen bonding with Lewis bases (e.g., pyridine N, carbonyl O). This property is harnessed in the design of co-crystals, porous organic frameworks, and functional materials where precise molecular alignment dictates macroscopic properties (e.g., conductivity, porosity). Compared to bromo or chloro analogs, the diiodo compound forms shorter, more linear halogen bonds (N⋯I ~2.8–3.0 Å vs. N⋯Br ~3.1–3.3 Å) that improve structural predictability and stability .

Lipophilic Prodrug Design for CNS-Targeted Therapeutics

With a calculated LogP of 2.62, 2,6-diamino-3,5-diiodopyridine imparts significantly enhanced lipophilicity to derivative molecules compared to non-halogenated (LogP ~0.1–0.5) or dichloro (LogP ~1.3) pyridine scaffolds. This property is valuable for designing prodrugs or active pharmaceutical ingredients (APIs) requiring improved blood-brain barrier penetration or oral bioavailability. Medicinal chemists seeking to optimize CNS exposure should prioritize the diiodo building block over less lipophilic alternatives [1].

Application
Selection Property
Validation Focus
Iodinated contrast media precursor synthesis
Iodine content and density
Formulation radiopacity and viscosity profiling
Pd-catalyzed cross-coupling for complex molecules
C–I bond reactivity
Reaction kinetics and yield assessment
Supramolecular assemblies and crystal engineering
Halogen bond donor capacity
Bond directionality and structural stability
CNS-penetrant compound design
Lipophilicity (LogP)
Membrane permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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